molecular formula C10H14N2OS B2362747 2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide CAS No. 901273-52-7

2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2362747
CAS No.: 901273-52-7
M. Wt: 210.3
InChI Key: PUZRWYXFJJLVHK-UHFFFAOYSA-N
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Description

2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide is an organic compound with a complex structure that includes both amide and sulfanyl functional groups

Scientific Research Applications

2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the specific mechanism of action for “2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide” is not available in the literature .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. Unfortunately, the specific safety and hazards for “2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide” are not available in the literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves the reaction of 2-(methylsulfanyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylamino)-1-phenyl-2-propanol
  • 2-(methylamino)-2-[2-(methylsulfanyl)phenyl]ethan-1-ol

Uniqueness

2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity for certain applications.

Properties

IUPAC Name

2-(methylamino)-N-(2-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-11-7-10(13)12-8-5-3-4-6-9(8)14-2/h3-6,11H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZRWYXFJJLVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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